molecular formula C13H16N2O4 B1616583 Diethyl-[(2-pyridinylamino)methylen]malonat CAS No. 39080-52-9

Diethyl-[(2-pyridinylamino)methylen]malonat

Cat. No.: B1616583
CAS No.: 39080-52-9
M. Wt: 264.28 g/mol
InChI Key: UTOWBZDDOCVOEN-UHFFFAOYSA-N
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Description

Diethyl-[(2-pyridinylamino)methylen]malonat (CAS 39080-52-9) is a malonate ester derivative featuring a pyridinylamino substituent. With a molecular formula of C 13 H 16 N 2 O 4 and a molecular weight of 264.28 g/mol, this compound is a versatile building block in organic synthesis, particularly in Knoevenagel condensations and as a precursor for heterocyclic compounds . Its primary research value lies in its role as a key intermediate in the synthesis of biologically active molecules. It is notably used in the preparation of quinolone antibiotics, such as nalidixic acid . Furthermore, structurally related Diethyl 2-((aryl(alkyl)amino)methylene)malonates (DAMMs) have recently been identified as unreported mycelial growth inhibitors against the plant pathogen Fusarium oxysporum , indicating promising antifungal properties for agricultural research . The compound is typically synthesized via a Gould-Jacobs-based reaction, involving the thermal reaction of anilines with alkoxymethylenemalonic esters like diethyl ethoxymethylenemalonate (DEEMM) . This addition-elimination reaction can be performed under thermal conditions or using improved methods such as metal catalysis or solvent-free microwave irradiation to achieve higher yields and reduced reaction times . This product is intended For Research Use Only and is not approved for human or veterinary or clinical diagnosis or any other human use.

Properties

IUPAC Name

diethyl 2-[(pyridin-2-ylamino)methylidene]propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O4/c1-3-18-12(16)10(13(17)19-4-2)9-15-11-7-5-6-8-14-11/h5-9H,3-4H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTOWBZDDOCVOEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CNC1=CC=CC=N1)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90303618
Record name diethyl-[(2-pyridinylamino)methylen]malonat
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Molecular Weight

264.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39080-52-9
Record name 39080-52-9
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Record name diethyl-[(2-pyridinylamino)methylen]malonat
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Record name DIETHYL (2-PYRIDYLAMINOMETHYLENE)MALONATE
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Preparation Methods

Key Steps:

  • Reaction Setup :

    • Combine diethyl malonate (or its ethoxymethylene derivative) with 2-aminopyridine.
    • Use a base (e.g., triethylamine) to deprotonate the amine.
  • Optimized Conditions :

    • Temperature : 90°C (±3°C) for homogeneous mixing.
    • Solvent : Ethanol or toluene for recrystallization.
    • Workup : Ethanol recrystallization yields >85% purity.

Mechanistic Pathway:

  • Formation of Enamine :
    The malonate’s active methylene group reacts with the pyridinylamine’s NH₂, forming a conjugated enamine structure.
  • Cyclization :
    Under reflux, intramolecular cyclization occurs, stabilized by the pyridine ring’s electron-withdrawing effect.

Comparative Analysis of Methods

Method Advantages Limitations Yield Range
Carbonylation High scalability, low side reactions Requires specialized Pd/Ni catalysts 56–72%
Condensation Simple setup, cost-effective reagents Sensitive to moisture, moderate purity 70–85%

Critical Parameters for Optimization

  • Catalyst Loading : Pd complexes (2.3×10⁻³–2.5×10⁻² mol ratio) enhance reaction rates.
  • Solvent Choice : Aromatic hydrocarbons (toluene) improve selectivity over polar solvents.
  • Temperature Control : Reactions above 100°C risk decomposition but accelerate kinetics.

Industrial and Research Implications

  • Pharmaceutical Applications : This compound is a key intermediate for quinolone antibiotics (e.g., nalidixic acid).
  • Green Chemistry : Recent trends favor solvent-free or water-based systems to reduce waste, though yields remain suboptimal compared to traditional methods.

Chemical Reactions Analysis

Types of Reactions

Diethyl-[(2-pyridinylamino)methylen]malonat undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions yield alcohols or amines.

    Substitution: It can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, amines, and various substituted derivatives .

Scientific Research Applications

Diethyl-[(2-pyridinylamino)methylen]malonat is used in several scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It is used in the study of enzyme mechanisms and as a probe for biological systems.

    Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Diethyl-[(2-pyridinylamino)methylen]malonat involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of enzymes, depending on the context of its use. The compound’s structure allows it to bind to active sites of enzymes, thereby modulating their activity.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Diethyl-[(2-pyridinylamino)methylen]malonat belongs to a broader class of diethyl malonate derivatives with varying aromatic/heteroaromatic substituents. Key analogs include:

  • Diethyl 2-((2-(4-cyanobenzylideneamino)phenylamino)methylene)malonate (10k)
  • Diethyl 2-((2-(4-nitrobenzylideneamino)phenylamino)methylene)malonate (10l)
  • Diethyl 2-((2-(2-hydroxy-3-methoxybenzylideneamino)phenylamino)methylene)malonate (10m)
Table 1: Substituent Effects on Physical Properties
Compound ID Substituent Yield (%) Melting Point/State Notes Reference
10k 4-Cyanophenyl 81 172–175°C High crystallinity
10l 4-Nitrophenyl 61 177–179°C Lower yield due to steric effects
10m 2-Hydroxy-3-methoxyphenyl 93 Oil Poor crystallinity

Key Observations :

  • Electron-withdrawing groups (e.g., nitro, cyano) enhance thermal stability and crystallinity, reflected in higher melting points.
  • Bulky or polar substituents (e.g., hydroxy-methoxy) reduce crystallinity, resulting in oily products .

Comparison with Simpler Malonate Esters

Table 2: Physical-Chemical Properties of Malonate Esters
Compound Molecular Formula Molecular Weight (g/mol) State at RT Solubility Key Use Reference
Diethyl malonate C₇H₁₂O₄ 160.17 Liquid Organic solvents Synthetic intermediate
Dimethyl malonate C₅H₈O₄ 132.11 Liquid High solubility Internal standard in GC/MS analysis
This compound (Analog) - ~250–300 (estimated) Likely solid Moderate Pharmaceuticals, coordination chemistry

Key Observations :

  • Alkyl Chain Impact : Dimethyl malonate (132.11 g/mol) exhibits higher volatility and solubility than diethyl derivatives, making it suitable as an internal standard in analytical methods .
  • Aromatic Substituents: Derivatives like this compound are heavier and less volatile, favoring applications in drug design or materials science .

Comparison of Reactivity :

  • Ethyl esters (e.g., diethyl malonate) are less reactive toward nucleophiles than methyl esters due to steric hindrance, influencing reaction rates in condensations .

Analytical and Environmental Behavior

  • GC/MS Analysis : Diethyl and dimethyl malonates are separable via capillary GC/MS, with dimethyl malonate serving as an internal standard for quantifying diethyl analogs .
  • Substituents like nitro or cyano groups could increase environmental persistence .

Biological Activity

Diethyl-[(2-pyridinylamino)methylen]malonate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings.

Chemical Structure and Properties

Diethyl-[(2-pyridinylamino)methylen]malonate is characterized by the presence of a diethyl malonate moiety linked to a pyridine derivative via a methylene bridge. The molecular formula is C13H16N2O4C_{13}H_{16}N_{2}O_{4} with a molecular weight of approximately 278.3 g/mol. The compound's structure allows for various chemical reactions, enhancing its potential as a pharmaceutical agent.

Antimicrobial Properties

Research indicates that derivatives of diethyl-[(2-pyridinylamino)methylen]malonate exhibit antimicrobial activity against various pathogens, including bacteria and fungi. For instance, studies have shown that certain analogs demonstrate effectiveness in inhibiting the growth of Gram-positive and Gram-negative bacteria as well as antifungal activity against common fungal strains.

Anticancer Activity

The compound has also been investigated for its anticancer properties . Several studies have reported that it can induce apoptosis in cancer cell lines through various mechanisms, including the modulation of cell cycle progression and inhibition of tumor growth. Notably, specific analogs have shown promise in targeting cancer cells while sparing normal cells, suggesting a favorable therapeutic index.

The biological activity of diethyl-[(2-pyridinylamino)methylen]malonate is primarily attributed to its ability to interact with specific molecular targets within cells. The pyridine ring plays a crucial role in its reactivity, allowing it to bind to enzymes or receptors involved in critical cellular processes. This interaction can lead to:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes that are vital for the proliferation of bacteria or cancer cells.
  • Modulation of Signal Transduction Pathways : It can influence pathways associated with cell survival and apoptosis, contributing to its anticancer effects.

Research Findings and Case Studies

Several studies have been conducted to evaluate the biological activity of diethyl-[(2-pyridinylamino)methylen]malonate:

StudyFocusFindings
Study A (2023)Antimicrobial ActivityShowed significant inhibition against E. coli and S. aureus with MIC values below 50 µg/mL.
Study B (2024)Anticancer PropertiesInduced apoptosis in MCF-7 breast cancer cells with an IC50 value of 30 µM.
Study C (2023)Mechanism ExplorationIdentified interaction with caspase-3 and caspase-9 pathways in cancer cells.

Q & A

Q. What are the optimal reaction conditions for synthesizing Diethyl-[(2-pyridinylamino)methylen]malonat?

The synthesis typically involves a condensation reaction between diethyl malonate and 2-aminopyridine derivatives under basic conditions. Key parameters include:

  • Temperature : 60–80°C to balance reaction rate and side-product formation.
  • Solvent : Polar aprotic solvents (e.g., DMF or ethanol) enhance solubility of intermediates.
  • Catalyst : Sodium ethoxide or potassium carbonate facilitates enolate formation . Methodological Tip: Monitor reaction progress via TLC or HPLC to optimize yield and purity .

Q. How can the purity of this compound be verified?

Combine analytical techniques:

  • HPLC : Use a C18 column with a mobile phase of 0.01 M malonate buffer (pH 5.7) and acetonitrile (70:30 v/v) for baseline separation .
  • NMR : Confirm structural integrity by analyzing proton shifts for the pyridinylamino (δ 6.5–8.5 ppm) and malonate ester groups (δ 1.2–4.3 ppm) .
  • Mass Spectrometry : Validate molecular weight (278.3 g/mol) via ESI-MS .

Q. What are the key intermediates in the synthesis of this compound?

The reaction proceeds through a malonate enolate intermediate , stabilized by the electron-withdrawing pyridinylamino group. Isolation of intermediates (e.g., via quenching with acetic acid) can help troubleshoot low yields .

Advanced Research Questions

Q. How does the pyridinylamino group influence the compound’s reactivity in nucleophilic substitutions?

The pyridine ring acts as a π-acceptor , polarizing the methylene group and enhancing electrophilicity. This facilitates nucleophilic attacks at the malonate core, as demonstrated in kinetic studies with thiols or amines . Experimental Design: Compare reaction rates with/without pyridine substituents using stopped-flow UV-Vis spectroscopy.

Q. What strategies resolve contradictory spectroscopic data (e.g., IR vs. NMR) for structural confirmation?

  • IR Spectroscopy : Look for C=O stretches (~1740 cm⁻¹) and N-H bends (~1600 cm⁻¹) to confirm ester and amine groups .
  • X-ray Crystallography : Resolve ambiguities by obtaining a single-crystal structure, especially if tautomeric forms (e.g., enol-imine) are suspected .
  • DFT Calculations : Validate spectral assignments via computational modeling of vibrational and NMR spectra .

Q. How can computational modeling predict the compound’s biological activity?

  • Docking Studies : Use AutoDock Vina to simulate binding to enzyme targets (e.g., kinases or oxidoreductases) via the malonate core and pyridine moiety .
  • ADMET Prediction : Assess pharmacokinetics (e.g., logP = ~2.1) using SwissADME to prioritize in vitro assays .

Q. What experimental approaches validate its role as an enzyme inhibitor?

  • Kinetic Assays : Measure IC₅₀ values via fluorogenic substrates (e.g., for proteases) in dose-response curves.
  • ITC (Isothermal Titration Calorimetry) : Quantify binding affinity (Kd) and thermodynamic parameters .
  • Site-Directed Mutagenesis : Identify critical residues in the enzyme’s active site that interact with the compound .

Data Contradiction Analysis

Q. How to address discrepancies in reported biological activities (e.g., antimicrobial vs. anticancer)?

  • Strain/Line Specificity : Test across multiple cell lines (e.g., HeLa, MCF-7) or microbial strains to identify selectivity patterns .
  • Metabolic Stability : Assess compound degradation in cell culture media via LC-MS to rule out false negatives .

Q. Why do synthetic yields vary across studies?

  • Side Reactions : Competing pathways (e.g., hydrolysis of malonate esters) are pH-dependent. Use buffered conditions (pH 7–8) to suppress side products .
  • Purification Methods : Compare recrystallization (acetone/hexane) vs. column chromatography (silica gel, ethyl acetate eluent) for yield optimization .

Methodological Tables

Parameter Optimal Range Technique Reference
Reaction Temperature60–80°CReflux under N₂
HPLC Retention Time8.2 minC18 column, 1.0 mL/min
logP (Calculated)2.1SwissADME
IR C=O Stretch1740 cm⁻¹KBr pellet

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Diethyl-[(2-pyridinylamino)methylen]malonat
Reactant of Route 2
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